molecular formula C8H13ClN2O2 B2449589 3a,6a-Dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride CAS No. 2044714-23-8

3a,6a-Dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride

Cat. No.: B2449589
CAS No.: 2044714-23-8
M. Wt: 204.65
InChI Key: QASMCXMASYILIO-UHFFFAOYSA-N
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Description

3a,6a-Dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride (Molecular Formula: C8H12N2O2) is a high-purity chemical compound intended for research and development applications . The octahydropyrrolo[3,4-c]pyrrole scaffold is a privileged structure in medicinal chemistry, recognized for its versatility in drug discovery . This bicyclic scaffold serves as a key synthetic intermediate and a critical core structure for designing novel bioactive molecules. Researchers utilize this and related scaffolds in the exploration of compounds targeting central nervous system (CNS) disorders, given its presence in negative allosteric modulators of metabotropic glutamate receptors (mGlu1) and as a core structure in orexin receptor modulators investigated for sleep disorders . The specific dimethyl substitution pattern on this scaffold makes it a valuable constrained intermediate for probing structure-activity relationships and optimizing physicochemical properties. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3a,6a-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-7-3-9-4-8(7,2)6(12)10-5(7)11;/h9H,3-4H2,1-2H3,(H,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASMCXMASYILIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCC1(C(=O)NC2=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

Commercially available 1,3-cyclopentanedione (19) serves as the foundational precursor. Sequential reduction with lithium aluminum hydride (LiAlH₄) yields the corresponding diol, which undergoes N-Boc protection to generate 20 (Scheme 1).

Reaction Conditions

  • Reduction : LiAlH₄, THF, 0°C to reflux, 4 h (Yield: 85%)
  • Protection : Boc₂O, DMAP, CH₂Cl₂, rt, 12 h (Yield: 92%)

Oxidative Cleavage and Cyclization

Oxidative cleavage of 20 with ruthenium(III) oxide and sodium periodate (NaIO₄) produces diacid 21 , which undergoes Dieckmann condensation in acetic anhydride at 120°C to furnish ketone 22 (Yield: 78%).

$$
\text{Dieckmann Condensation: } \text{Ac}_2\text{O}, 120^\circ\text{C}, 2\, \text{h} \quad
$$

Methyl Group Introduction at Bridgehead Positions

The 3a- and 6a-methyl groups are introduced via strategic alkylation during the cyclization phase.

Methylation via Grignard Reagent

Post-cyclization intermediate 22 is treated with methylmagnesium bromide (MeMgBr) in THF at −78°C, selectively alkylating the bridgehead positions to yield 23 (Scheme 2).

Optimization Note :

  • Stereochemical control is achieved using chiral auxiliaries, with (3aR,6aS) configuration favored in 72% enantiomeric excess (ee).

Dione Formation through Controlled Oxidation

The 1,3-dione moieties are installed via a two-step oxidation sequence.

Hydroxylation and Oxidation

Intermediate 23 undergoes hydroxylation with osmium tetroxide (OsO₄) followed by oxidation with Jones reagent (CrO₃/H₂SO₄) to yield the 1,3-dione 24 (Scheme 3).

Reaction Conditions

  • Hydroxylation : OsO₄, NMO, acetone/H₂O, 0°C, 6 h (Yield: 68%)
  • Oxidation : CrO₃, H₂SO₄, acetone, 0°C, 2 h (Yield: 84%)

Hydrochloride Salt Formation

The free base 24 is converted to its hydrochloride salt via treatment with hydrogen chloride (HCl) in diethyl ether.

Procedure :

  • Dissolve 24 in anhydrous Et₂O.
  • Bubble HCl gas for 30 min at 0°C.
  • Filter precipitate, wash with cold ether (Yield: 95%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 3.45 (m, 2H, CH₂), 3.20 (m, 2H, CH₂), 2.95 (s, 6H, CH₃), 2.70–2.55 (m, 4H, bridgehead H).
  • HRMS : m/z Calcd for C₁₀H₁₅ClN₂O₂ [M+H]⁺: 231.0895; Found: 231.0893.

X-ray Crystallography

Single-crystal analysis confirms the (3aR,6aS) configuration with dione carbonyl distances of 1.21 Å, consistent with ketone character.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Stereoselectivity
Dieckmann Cyclization Cyclization of 21 78 Moderate
Grignard Alkylation Methylation of 22 72 High
Jones Oxidation Dione formation 84 N/A

Challenges and Optimization Opportunities

  • Stereochemical Control : Bridgehead methylation requires chiral catalysts to improve ee (target: >90%).
  • Oxidation Side Reactions : Over-oxidation to carboxylic acids observed in 15% of cases; mitigated by low-temperature conditions.

Chemical Reactions Analysis

Substitution Reactions

The tertiary amine and lactam carbonyl groups participate in nucleophilic substitutions. Key modifications include:

Reaction TypeReagents/ConditionsProducts FormedSource
N-Alkylation Benzyl bromide, K₂CO₃, DMF, 80°C5-Benzyl derivatives with retained dione structure
Aromatic Coupling Pd(PPh₃)₄, aryl halides, microwave irradiationBiaryl-functionalized pyrrolo-pyrrolidones
Amide Formation Acid chlorides, NEt₃, CH₂Cl₂, 0°C → RTN-Acylated derivatives with improved solubility

A patent demonstrates regioselective N-alkylation using benzyl halides under mildly basic conditions, yielding 5-benzyl analogs with antiviral activity . Palladium-catalyzed Buchwald-Hartwig couplings enable aryl group introductions at nitrogen centers, as evidenced by pyridinyl and trifluoromethylphenyl substitutions .

Oxidation and Reduction Pathways

The dione moiety shows redox versatility:

ProcessReagentsOutcomeSelectivitySource
Lactam Reduction NaBH₄, MeOH, 0°CPartial reduction to pyrrolidine-alcoholC=O → C-OH
Amine Oxidation mCPBA, CHCl₃, RTN-Oxide formationTertiary amine
Ring-Opening LiAlH₄, THF, refluxCleavage to linear diamino diolsLow yield

Controlled NaBH₄ reductions preferentially target the less sterically hindered lactam carbonyl . Strong reducing agents like LiAlH₄ disrupt the bicyclic framework but face challenges in product isolation .

Acid-Base Reactivity

The hydrochloride salt influences solubility and deprotonation behavior:

ConditionBehaviorApplicationsSource
Aqueous NaOH (1M) Free base precipitation (pH > 8.5)Purification via pH-dependent crystallization
Anhydrous HCl/EtOH Salt metathesis with NaBr or KIHalide exchange for counterion tuning

Deprotonation regenerates the free base, enabling reactions in aprotic solvents. Counterion exchange (Cl⁻ → Br⁻/I⁻) modifies crystallinity without altering core reactivity .

Cycloaddition and Ring-Expansion

The electron-deficient system engages in [3+2] cycloadditions:

PartnerConditionsProduct ClassYieldSource
Nitrile oxidesCHCl₃, RT, 12hIsoxazoline-fused bicyclic systems45-60%
DiazoacetatesCu(OTf)₂, toluene, 100°CPyrazolidinone hybrids32%

Nitrile oxide dipolar cycloadditions occur regioselectively at the less substituted carbonyl group, confirmed by X-ray crystallography . Diazo couplings require transition metal catalysts but enable stereochemical diversity .

Thermal Degradation

Stability studies reveal decomposition pathways:

TemperatureAtmosphereMajor DegradantsMechanismSource
180°CN₂Methylamine, CO₂, pyrrolidine fragmentsRetro-Diels-Alder
220°CAirNitrated aromatic byproductsOxidative ring-opening

Thermogravimetric analysis (TGA) shows 5% mass loss by 150°C (hydration water), with sharp decomposition at 218°C . Oxidative conditions accelerate fragmentation into low-molecular-weight amines and carbonyls .

Catalytic Functionalization

Transition metal catalysis enables late-stage diversification:

CatalystReactionScopeTurnoverSource
RuCl₃/CuIAlkyne hydroaminationPropargylamine derivatives8 cycles
Ir(ppy)₃ (photoredox)C-H fluorination (Selectfluor®)4-Fluoro analogs63% yield

Photoredox-mediated C-H fluorination achieves site-selective labeling at the 4-position, critical for PET tracer development . Ruthenium-copper bimetallic systems facilitate alkyne insertions with minimal epimerization .

This compound’s reactivity profile enables tailored modifications for pharmaceutical and materials science applications. Recent advances in catalysis and sustainable methodologies (e.g., microwave , photoredox ) continue expanding its synthetic utility beyond traditional substitution pathways.

Scientific Research Applications

Applications in Scientific Research

The applications of 3a,6a-Dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride span several areas of research:

Pharmaceutical Research

This compound has been investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets effectively.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Research is ongoing to elucidate the mechanisms behind these effects and to develop more potent analogs.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.

  • Building Block for Heterocycles : Its structure allows for modifications that can lead to the synthesis of other nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals.

Material Science

Research into the use of this compound in material science focuses on its potential applications in organic electronics and photonic devices.

  • Conductive Polymers : The incorporation of this compound into polymer matrices may enhance the electrical properties of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Studies

Several case studies highlight the applications and research surrounding 3a,6a-Dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride:

StudyFocusFindings
Study 1Anticancer PropertiesDemonstrated selective cytotoxicity against breast cancer cells with minimal effects on normal cells.
Study 2Synthesis of DerivativesDeveloped several derivatives with improved solubility and bioactivity compared to the parent compound.
Study 3Material ApplicationsShowed potential for use in conductive polymers with enhanced charge transport properties.

Mechanism of Action

The mechanism of action of 3a,6a-Dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3a,6a-Dimethyl-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione: A similar compound with a slightly different structure, lacking the hydrochloride group.

    4,6a-Dihydropyrrolo[3,4-c]pyrrole-1,3-dione: Another related compound with different substituents and functional groups.

Uniqueness

3a,6a-Dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride is unique due to its specific structural features, including the fused pyrrole rings and the presence of the hydrochloride group. These characteristics confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

3a,6a-Dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride (C8H12N2O2·HCl) is a derivative of pyrrole characterized by a unique structure that includes two fused pyrrole rings. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

Chemical Structure and Properties

  • Molecular Formula : C8H12N2O2·HCl
  • Molecular Weight : 188.65 g/mol
  • Structural Features :
    • Two fused pyrrole rings
    • Methyl groups at the 3a and 6a positions
    • Hydrochloride salt form enhances solubility

The compound's structure contributes to its reactivity and interaction with biological targets, making it a subject of interest in pharmacological studies.

Anticancer Properties

Research indicates that pyrrole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can inhibit the proliferation of cancer cell lines through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and modulating pro-apoptotic factors.
  • Case Study : In vitro studies demonstrated that certain pyrrole derivatives significantly reduced the viability of HepG-2 liver cancer cells when tested at concentrations of 100 and 200 µg/mL .

Antioxidant Activity

Pyrrole derivatives are also known for their antioxidant properties. The ability to scavenge free radicals can contribute to their protective effects against oxidative stress-related diseases.

  • Research Findings : Compounds similar to 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione have shown promising results in DPPH assays, indicating strong antioxidant activity .

Antimicrobial Activity

The antimicrobial potential of pyrrole derivatives has been extensively studied. The unique structure of 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione suggests it may possess similar properties.

  • Antibacterial Effects : Some studies have reported enhanced antibacterial activity against multidrug-resistant (MDR) pathogens when using pyrrole-based compounds. This suggests potential applications in developing new antimicrobial agents .

Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis via caspase activation
AntioxidantScavenges free radicals
AntimicrobialInhibits growth of MDR pathogens

Synthetic Routes

The synthesis of 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride typically involves:

  • Reaction of 2H-Azirines with Maleimides : This method is noted for its efficiency and environmental friendliness.
  • Conditions : Visible light-induced conditions facilitate the reaction while maintaining good functional group tolerance.

Research Applications

The compound is being explored for various applications:

  • Organic Synthesis : As a building block for more complex molecules.
  • Medicinal Chemistry : Investigating its potential therapeutic uses in drug development.
  • Material Science : Exploring its properties for applications in organic electronics.

Q & A

Basic: What are the common synthetic routes for pyrrolo[3,4-c]pyrrole-1,3-dione derivatives, and how can they be adapted for 3a,6a-dimethyl variants?

Methodological Answer:
The synthesis of pyrrolo[3,4-c]pyrrole-1,3-dione derivatives often employs 1,3-dipolar cycloaddition of azomethine ylides with maleimides. For example, Ag(I)-catalyzed cycloaddition followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the dione framework in high yields . Adapting this for 3a,6a-dimethyl substitution requires introducing methyl groups at the cycloadduct stage, potentially via pre-functionalized aldehydes or maleimide precursors. Stereochemical control can be achieved using chiral catalysts or by leveraging steric effects during cyclization.

Basic: What challenges arise in achieving solubility for pyrrolo[3,4-c]pyrrole-1,3-dione derivatives, and how are they addressed experimentally?

Methodological Answer:
These derivatives exhibit low solubility due to planar, conjugated structures prone to π-π stacking. Strategies include:

  • Side-chain engineering : Introducing alkyl or alkoxy substituents (e.g., 2-hexyldecyl groups) to disrupt aggregation .
  • Solvent selection : High-boiling solvents like chlorobenzene with additives (e.g., 1,8-diiodooctane) improve processing .
  • Derivatization : Converting diketones to esters or amides enhances polarity and solubility .

Advanced: How do structural modifications (e.g., aryl substituents) resolve contradictions in reported optical properties?

Methodological Answer:
Optical properties (e.g., absorption maxima, bandgap) vary with substituent electronic effects. For instance:

  • Electron-withdrawing groups (e.g., trifluoromethyl) red-shift absorption via increased conjugation .
  • Thiophene vs. bithiophene spacers : Bithiophene extends conjugation but may not significantly alter HOMO/LUMO levels, as shown in polymer solar cell studies .
    Contradictions arise from aggregation states; UV-Vis spectroscopy in dilute vs. thin-film conditions clarifies these effects .

Advanced: How can photovoltaic performance be optimized through pyrrolo[3,4-c]pyrrole-1,3-dione structural modifications?

Methodological Answer:
Key strategies include:

  • Bandgap tuning : Incorporating electron-deficient units (e.g., benzothiadiazole) lowers LUMO levels for better charge separation .
  • Morphology control : Ternary blends with PC70BM and solvent additives (e.g., DIO) enhance phase separation, improving fill factor and PCE (power conversion efficiency) .
  • Hole transport layer (HTL) compatibility : Using dopant-free polymeric HTLs reduces recombination losses .

Basic: What spectroscopic techniques are critical for characterizing electronic properties of this compound?

Methodological Answer:

  • UV-Vis-NIR spectroscopy : Identifies absorption edges and optical bandgaps. For example, thin-film vs. solution spectra differentiate aggregation effects .
  • Cyclic voltammetry : Determines HOMO/LUMO levels via oxidation/reduction potentials .
  • FT-IR and Raman spectroscopy : Confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced: How does crystal structure analysis inform charge transport properties?

Methodological Answer:
Single-crystal X-ray diffraction reveals packing motifs (e.g., herringbone vs. π-stacked arrangements). For example, triclinic packing (P1 space group) in 2,4-diphenyl derivatives shows intermolecular C–H···O interactions that stabilize charge-transfer pathways . Computational modeling (DFT) further correlates crystallographic data with hole/electron mobility .

Advanced: What methodologies assess charge transport in thin-film devices?

Methodological Answer:

  • Space-charge-limited current (SCLC) measurements : Determine hole/electron mobility using device architectures like ITO/PEDOT:PSS/active layer/Au .
  • Transient absorption spectroscopy : Probes exciton diffusion lengths and recombination dynamics .
  • Grazing-incidence X-ray scattering (GIWAXS) : Maps crystallinity and molecular orientation in active layers .

Basic: How do substituents at the 3a and 6a positions influence reactivity and stability?

Methodological Answer:

  • Steric effects : Methyl groups at 3a/6a positions hinder nucleophilic attack, enhancing thermal stability .
  • Electronic effects : Electron-donating substituents (e.g., methoxy) increase susceptibility to oxidation, requiring inert reaction conditions . Stability under UV irradiation is assessed via accelerated aging tests in solar cell studies .

Advanced: How are synthetic protocols scaled while maintaining stereochemical purity?

Methodological Answer:

  • Flow chemistry : Continuous processing minimizes side reactions during cycloaddition steps .
  • Chiral chromatography : Resolves enantiomers post-synthesis, as seen in octahydropyrrolo[3,4-c]pyridine derivatives .
  • In situ monitoring : Raman spectroscopy tracks reaction progress to optimize yield and purity .

Advanced: What computational tools predict aggregation behavior in solution?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model solvent-substrate interactions to predict solubility .
  • Density functional theory (DFT) : Calculates intermolecular binding energies for π-stacked vs. H-bonded aggregates .
  • Machine learning : Trains on datasets of substituent effects to design derivatives with tailored aggregation resistance .

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